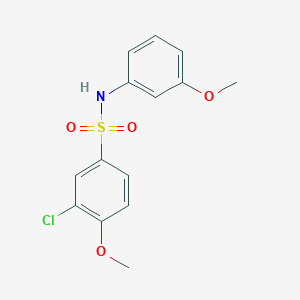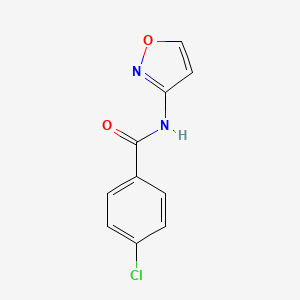![molecular formula C15H21NO3 B4655159 4-[2-(4-methylphenoxy)butanoyl]morpholine](/img/structure/B4655159.png)
4-[2-(4-methylphenoxy)butanoyl]morpholine
Übersicht
Beschreibung
4-[2-(4-methylphenoxy)butanoyl]morpholine, also known as MPB, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPB is a synthetic compound that was first synthesized in the 1990s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-[2-(4-methylphenoxy)butanoyl]morpholine involves the inhibition of GPCR signaling by binding to the intracellular domain of the receptor. This binding prevents the activation of downstream signaling pathways, leading to a decrease in cellular responses to GPCR agonists.
Biochemical and Physiological Effects:
4-[2-(4-methylphenoxy)butanoyl]morpholine has been shown to have a variety of biochemical and physiological effects. In addition to its role as a GPCR inhibitor, 4-[2-(4-methylphenoxy)butanoyl]morpholine has also been shown to inhibit the activity of phospholipase C (PLC), an enzyme that plays a key role in a variety of cellular processes. 4-[2-(4-methylphenoxy)butanoyl]morpholine has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in certain cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 4-[2-(4-methylphenoxy)butanoyl]morpholine as a tool for scientific research is its high selectivity for GPCRs. This selectivity allows researchers to study the function of specific receptors without affecting other signaling pathways. However, one limitation of 4-[2-(4-methylphenoxy)butanoyl]morpholine is its relatively low potency, which can make it difficult to achieve complete inhibition of GPCR signaling in some systems.
Zukünftige Richtungen
There are several potential future directions for research on 4-[2-(4-methylphenoxy)butanoyl]morpholine. One area of interest is the development of more potent and selective GPCR inhibitors based on the structure of 4-[2-(4-methylphenoxy)butanoyl]morpholine. Another potential direction is the investigation of the potential therapeutic applications of 4-[2-(4-methylphenoxy)butanoyl]morpholine, particularly in the treatment of cancer and other diseases that involve dysregulated GPCR signaling. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-[2-(4-methylphenoxy)butanoyl]morpholine and its potential as a tool for scientific research.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-methylphenoxy)butanoyl]morpholine has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its potential as a tool for studying the function of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a key role in signal transduction and are the target of many drugs. 4-[2-(4-methylphenoxy)butanoyl]morpholine has been shown to be a potent and selective inhibitor of GPCR signaling, making it a valuable tool for studying the function of these receptors.
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-1-morpholin-4-ylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-14(15(17)16-8-10-18-11-9-16)19-13-6-4-12(2)5-7-13/h4-7,14H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOJCZYTUQJEAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)OC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenoxy)-1-(morpholin-4-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-hydroxy-2-pyridinyl)-3-phenylpropanamide](/img/structure/B4655089.png)
![3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-phenylpropanamide](/img/structure/B4655097.png)
![7-({[5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4655110.png)
![5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4655116.png)
![2-[4-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4655120.png)

![5-[(isobutylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B4655130.png)
![N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4655132.png)
![N-[4-(aminosulfonyl)phenyl]-4-(methylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4655144.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4655149.png)
![3-(1,3-benzodioxol-5-yl)-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-6-methylisoxazolo[5,4-b]pyridine](/img/structure/B4655157.png)
![N-(2-{[(2,2-dimethyl-3,7-dioxo-2,3-dihydropyrano[2,3-g]chromen-4(7H)-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B4655162.png)
